molecular formula C11H17NO4 B8437692 Ethyl 2-[(ethoxycarbonyl)amino]-1-cyclopentene-1-carboxylate

Ethyl 2-[(ethoxycarbonyl)amino]-1-cyclopentene-1-carboxylate

Cat. No. B8437692
M. Wt: 227.26 g/mol
InChI Key: IUEUMXYLVPQUGB-UHFFFAOYSA-N
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Patent
US05648516

Procedure details

A solution containing ethyl 2-oxocyclopentanecarboxylate (90 g, 0.63 moles), urethane (63.1 g, 0.70 mole) and p-toluenesulfonic acid (1 g) in benzene (100 mL) was refluxed for 15 hours in a Soxhlet extraction apparatus with sodium sulfate in the thimble. The reaction mixture was washed with water (3×100 mL), dried over magnesium sulfate then evaporated under vacuum. The resulting residue was recrystallized from methanol:water (9:1) to provide 92.1 g of ethyl 2-[(ethoxycarbonyl)amino]-1-cyclopentene-1-carboxylate as a white solid, m.p. 49°-51° C.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
63.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:6][CH2:5][CH2:4][CH:3]1[C:7]([O:9][CH2:10][CH3:11])=[O:8].[NH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14].S([O-])([O-])(=O)=O.[Na+].[Na+]>C1C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH2:16]([O:15][C:13]([NH:12][C:2]1[CH2:6][CH2:5][CH2:4][C:3]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:14])[CH3:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
O=C1C(CCC1)C(=O)OCC
Name
Quantity
63.1 g
Type
reactant
Smiles
NC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
1 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
then evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting residue was recrystallized from methanol:water (9:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)NC1=C(CCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 92.1 g
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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